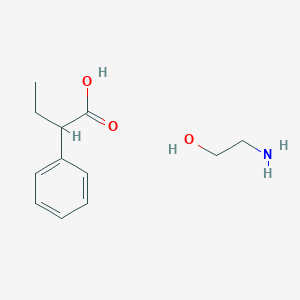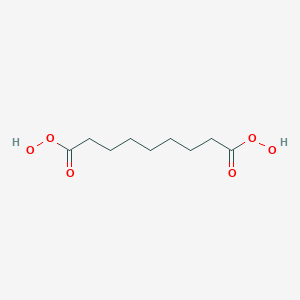
1,1,1,2,2-Pentafluoropropane
Vue d'ensemble
Description
1,1,1,2,2-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon used primarily for closed-cell spray foam insulation . It is a colorless gas with the molecular formula C3H3F5 .
Synthesis Analysis
The synthesis of 1,1,1,2,2-Pentafluoropropane involves the use of cobalt fluoride (CoF3 and CoF2) under specific conditions . Another method involves the dehydrofluorination of 1,1,1,2,3,3,3-hexafluoropropane .Molecular Structure Analysis
The molecular structure of 1,1,1,2,2-Pentafluoropropane consists of three carbon atoms and five fluorine atoms . The average molecular weight is 134.048 Da .Chemical Reactions Analysis
1,1,1,2,2-Pentafluoropropane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals . A study on the dehydrofluorination of 1,1,1,2,2-Pentafluoropropane provides insights into the reaction’s mechanism and kinetics .Physical And Chemical Properties Analysis
1,1,1,2,2-Pentafluoropropane has a density of 1.3±0.1 g/cm3, a boiling point of -23.4±8.0 °C at 760 mmHg, and a vapor pressure of 3927.2±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 22.0±3.0 kJ/mol and a flash point of -43.0±5.3 °C .Applications De Recherche Scientifique
Refrigeration and Air Conditioning
1,1,1,2,2-Pentafluoropropane is used as a refrigerant in various cooling systems. Due to its thermodynamic properties, it is effective in heat transfer applications, making it suitable for air conditioning systems in both residential and commercial settings. Its low boiling point of 254.9 K allows it to vaporize and absorb heat at lower temperatures, which is essential for efficient cooling.
Blowing Agent for Foams
It is extensively studied for its use as a blowing agent in the production of polyurethane foam insulation. The gas helps to create the foam’s cellular structure, providing insulation properties. Its environmental profile, with low global warming potential (GWP) and ozone depletion potential (ODP), makes it an attractive alternative to more harmful chemicals.
Catalysis Research
The compound is involved in catalysis research, particularly in the study of dehydrofluorination reactions. It acts as a precursor in the synthesis of other fluorinated compounds, such as 1,3,3,3-Tetrafluoropropene . Researchers utilize it to explore new catalytic methods and improve existing processes for environmental sustainability.
Safety and Hazards
1,1,1,2,2-Pentafluoropropane is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It contains gas under pressure and may explode if heated. It may cause frostbite and displace oxygen, causing rapid suffocation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mécanisme D'action
Mode of Action
It is a gas at room temperature and is used in various industrial applications .
Result of Action
Its primary effects are physical rather than biological, related to its properties as a gas .
Action Environment
The action of 1,1,1,2,2-Pentafluoropropane is influenced by environmental factors such as temperature and pressure. For example, its boiling point is 254.9 K , and its critical temperature is 380.1 K . These properties can influence its state (liquid or gas) and therefore its action in different environments.
Propriétés
IUPAC Name |
1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOPVENYMZRARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171137 | |
| Record name | 1,1,1,2,2-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoropropane | |
CAS RN |
1814-88-6 | |
| Record name | Propane, 1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-Pentafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,1,2,2-Pentafluoropropane?
A1: 1,1,1,2,2-Pentafluoropropane has the molecular formula C3H3F5 and a molecular weight of 134.05 g/mol. [, , ]
Q2: What spectroscopic data is available for 1,1,1,2,2-Pentafluoropropane?
A2: The microwave spectrum of 1,1,1,2,2-Pentafluoropropane has been extensively studied, providing insights into its molecular structure and internal rotation. [, ] This data is crucial for understanding the molecule's interactions and properties.
Q3: How does the performance of 1,1,1,2,2-Pentafluoropropane as a refrigerant compare to existing refrigerants?
A3: Research suggests that mixtures containing 1,1,1,2,2-Pentafluoropropane exhibit desirable thermodynamic properties for refrigeration applications, particularly as potential alternatives to ozone-depleting substances. [, , ]
Q4: Can 1,1,1,2,2-Pentafluoropropane be used as a starting material in chemical synthesis?
A5: Yes, 1,1,1,2,2-Pentafluoropropane can undergo catalytic reactions, such as hydrodefluorination and dehydrofluorination, leading to the formation of other valuable fluorinated compounds. [, , ] This reactivity makes it a versatile building block in organic synthesis.
Q5: What types of catalysts have been investigated for reactions involving 1,1,1,2,2-Pentafluoropropane?
A6: Studies have explored the use of catalysts like chromium oxyfluoride and nanoscopic aluminum chlorofluoride in reactions involving 1,1,1,2,2-Pentafluoropropane. [, ] These catalysts play a crucial role in controlling the selectivity and efficiency of the desired transformations.
Q6: What analytical methods are commonly employed to study and quantify 1,1,1,2,2-Pentafluoropropane?
A7: Researchers utilize techniques like gas chromatography and vapor-liquid equilibrium measurements to analyze mixtures containing 1,1,1,2,2-Pentafluoropropane. [, ] These methods provide essential data for process optimization and understanding the compound's behavior in various systems.
Q7: What is the atmospheric lifetime of 1,1,1,2,2-Pentafluoropropane, and what are the implications for its environmental impact?
A8: While not directly addressed in the provided research, HFCs, including 1,1,1,2,2-Pentafluoropropane, generally have shorter atmospheric lifetimes than CFCs, but they can still contribute to global warming. []
Q8: What strategies are being explored for the recycling and waste management of 1,1,1,2,2-Pentafluoropropane?
A9: Research into efficient recycling and waste management strategies for HFCs like 1,1,1,2,2-Pentafluoropropane is crucial to minimize their environmental footprint. [] This includes developing technologies for recovery, reuse, and safe disposal.
Q9: What are some potential alternatives to 1,1,1,2,2-Pentafluoropropane in its various applications?
A10: Research is constantly exploring alternatives to HFCs like 1,1,1,2,2-Pentafluoropropane with lower global warming potentials. [] These include hydrofluoroolefins (HFOs) and natural refrigerants, which are being evaluated for their performance and environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)


![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)





